2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1031575-15-1
VCID: VC6577720
InChI: InChI=1S/C22H17ClFN3O3S/c1-14-6-2-5-9-19(14)25-21(28)13-27-26-22(16-7-3-4-8-18(16)24)17-12-15(23)10-11-20(17)31(27,29)30/h2-12H,13H2,1H3,(H,25,28)
SMILES: CC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Molecular Formula: C22H17ClFN3O3S
Molecular Weight: 457.9

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide

CAS No.: 1031575-15-1

VCID: VC6577720

Molecular Formula: C22H17ClFN3O3S

Molecular Weight: 457.9

* For research use only. Not for human or veterinary use.

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide - 1031575-15-1

Description

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e] thiadiazin-2-yl)-N-(o-tolyl)acetamide is a complex organic molecule belonging to the benzothiadiazine class. It features a chlorinated and fluorinated phenyl ring, contributing to its unique chemical and physical properties. This compound is of interest in scientific research due to its potential biological activities.

Synthesis of Related Benzothiadiazine Derivatives

The synthesis of benzothiadiazine derivatives often involves multi-step organic reactions. For a related compound, 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide, the synthesis typically includes:

  • Formation of the Benzothiadiazine Core: This involves the reaction of appropriate precursors to form the benzothiadiazine ring.

  • Introduction of the Fluorophenyl Group: This step may involve a coupling reaction to attach the fluorophenyl moiety.

  • Acetamide Formation: The final step involves the formation of the acetamide group by reacting with an appropriate amine.

Synthesis Steps for Related Compounds

StepReaction ConditionsOperation in Experiment
1Formation of benzothiadiazine coreReaction of precursors under specific conditions.
2Introduction of fluorophenyl groupCoupling reaction to attach the fluorophenyl moiety.
3Acetamide formationReaction with an appropriate amine to form the acetamide group.

Research Findings on Related Compounds

  • Cytotoxicity and Anticancer Activity: Some benzothiadiazine derivatives have shown considerable cytotoxicity and anticancer activity in various cell lines .

  • Antimicrobial Activity: Other related compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Applications in Research

Application AreaDescription
Pharmacological StudiesInvestigation of potential biological activities, including antimicrobial and anticancer effects.
Chemical SynthesisDevelopment of new synthetic routes and methodologies for benzothiadiazine derivatives.

Future Research Directions

  • Synthetic Method Development: Developing efficient synthetic routes for this compound.

  • Biological Activity Screening: Evaluating its antimicrobial and anticancer activities.

  • Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications affect its biological properties.

CAS No. 1031575-15-1
Product Name 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide
Molecular Formula C22H17ClFN3O3S
Molecular Weight 457.9
IUPAC Name 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C22H17ClFN3O3S/c1-14-6-2-5-9-19(14)25-21(28)13-27-26-22(16-7-3-4-8-18(16)24)17-12-15(23)10-11-20(17)31(27,29)30/h2-12H,13H2,1H3,(H,25,28)
Standard InChIKey MCJNPJGGSDCJAO-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Solubility not available
PubChem Compound 46354107
Last Modified Aug 18 2023

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457.9044 g/mol